molecular formula C18H24N2O5S B5671325 1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5671325
M. Wt: 380.5 g/mol
InChI Key: TXHHWFMAGFHRAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to similar spirocyclic compounds involve multi-step processes that typically start from readily available starting materials. For instance, the synthesis of related diazaspiro[4.5]decane derivatives has been reported through a simple, fast, and cost-effective three-step process, offering a facile pathway to a class of heterocyclic scaffolds with pharmacological interest (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic core, where two cyclic units are connected at a single carbon atom. This structural motif is known for its rigidity and three-dimensional shape, contributing to the compound's biological activities. Crystallographic studies of similar structures have provided insights into their conformations and interactions with biological targets.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their rich chemistry. For example, the reactivity of the carboxylic acid moiety enables derivatization or conjugation with other pharmacophores, enhancing biological activity or modifying physicochemical properties. The synthesis and functionalization of spirocyclic compounds involve strategies like nitrile lithiation/alkylation and 1,4-addition reactions, showcasing the versatility of these scaffolds (Smith et al., 2016).

properties

IUPAC Name

1-methyl-8-[(4-methylsulfonylphenyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-19-16(21)11-15(17(22)23)18(19)7-9-20(10-8-18)12-13-3-5-14(6-4-13)26(2,24)25/h3-6,15H,7-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHHWFMAGFHRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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